3-氯丙-2-烯-1-胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of chlorinated compounds with amine functionalities is a topic of interest in several papers. For instance, a tertiary amine ligand is used in the construction of coordination polymers, which are then applied as catalysts for the synthesis of chloropropene carbonate from CO2 under atmospheric pressure . Another paper describes the synthesis of a chlorophenyl piperazinium chloride via reductive amination . These methods highlight the reactivity of chlorinated precursors with amines and the potential for creating complex structures through such reactions.

Molecular Structure Analysis

The molecular structure of chlorinated amines and related compounds is characterized using various spectroscopic techniques. Single-crystal X-ray diffraction is employed to determine the crystal structure of coordination polymers and a chlorophenyl piperazinium chloride . These analyses provide detailed information on the molecular geometry and electronic properties, which are essential for understanding the reactivity and potential applications of these compounds.

Chemical Reactions Analysis

The chemical reactivity of chlorinated compounds with amines is demonstrated through various reactions. The coordination polymers mentioned earlier serve as catalysts for the synthesis of chloropropene carbonate, indicating the potential of chlorinated amines to participate in carbon dioxide fixation reactions . Additionally, the reaction of 2-hydroxy-2-(polyhaloalkyl)chroman-4-ones with amines results in ring-opening and the formation of new compounds , showcasing the versatility of chlorinated compounds in chemical transformations.

Physical and Chemical Properties Analysis

The physical and chemical properties of chlorinated amines can be inferred from the studies on related compounds. For example, the coordination polymers exhibit selective sorption for carbon dioxide, which is a significant property for catalytic applications . The thermal stability of amino polymers synthesized from chlorinated precursors is also discussed, indicating high melting temperatures and low weight losses at elevated temperatures . These properties are crucial for the practical use of chlorinated amines in various applications, such as materials science and catalysis.

科学研究应用

烯丙胺的合成

3-氯丙-2-烯-1-胺盐酸盐用于烯丙胺的合成。一项研究证明了格氏试剂与立体化学纯净的3-氯丙-2-烯-1-胺的铁催化交叉偶联,以产生反式和顺式烯丙胺 (Shakhmaev, Sunagatullina, & Zorin, 2014)。

胺和膦的烷基化

在另一个应用中,二甲基3-氯丙-1-烯-2-基膦酸酯与仲胺反应生成含磷烯丙胺。该反应对于形成具有潜在生物活性的化合物具有重要意义 (Gurevich & Tebby, 1995)。

与烷基铵氯化物的化学反应

已研究一级正烷基铵氯化物的热性质和反应,提供了对涉及类似化合物的过程的热力学和动力学的见解 (Błażejowski, 1983)。

季盐和卤化物的形成

已检查某些胺和生物碱与氯化溶剂的反应性。例如,番木鳖碱和马钱子碱在用氯化溶剂萃取时形成季盐,表明涉及3-氯丙-2-烯-1-胺盐酸盐的潜在化学转化 (Phillipson & Bisset, 1972)。

水处理应用

聚(烯丙胺盐酸盐)聚合物水凝胶可有效去除水产养殖废水中的硝酸盐和磷酸盐营养阴离子,证明了类似胺盐酸盐在环境修复和水处理过程中的应用 (Kioussis, Wheaton, & Kofinas, 2000)。

安全和危害

The safety information for 3-Chloroprop-2-en-1-amine hydrochloride indicates that it has some hazards associated with it. The GHS pictogram shows a GHS07 signal, which represents exclamation mark hazard . The hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

属性

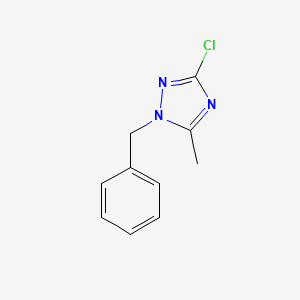

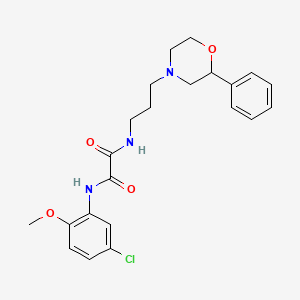

IUPAC Name |

(E)-3-chloroprop-2-en-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H6ClN.ClH/c4-2-1-3-5;/h1-2H,3,5H2;1H/b2-1+; |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBJGWQYYFUCZDP-TYYBGVCCSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C=CCl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C(/C=C/Cl)N.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H7Cl2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

128.00 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Chloroprop-2-en-1-amine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-Chloro-4-[3-(3-methyl-4-nitro-phenyl)-ureido]-benzenesulfonyl chloride](/img/structure/B3005999.png)

![3-Cyclopropylidene-8-(4-fluoro-2-methylbenzenesulfonyl)-8-azabicyclo[3.2.1]octane](/img/structure/B3006000.png)

![(5-(6-chloro-[1,3]dioxolo[4,5-g]quinolin-7-yl)-3-cyclopropyl-4,5-dihydro-1H-pyrazol-1-yl)(thiophen-2-yl)methanone](/img/structure/B3006002.png)

![2-[5-({2-[(4-isopropylphenyl)amino]-2-oxoethyl}thio)-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-2-yl]-N-(2-phenylethyl)acetamide](/img/structure/B3006003.png)

![ethyl 4-(2-(3-(4-methoxybenzyl)-2,4-dioxo-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B3006006.png)

![Ethyl 3-[(4-nitrophenyl)methoxy]pyrido[1,2-a]indole-10-carboxylate](/img/structure/B3006012.png)

![3,5-dimethoxy-N-[2-(4-methylphenyl)-4-oxo-4H-chromen-6-yl]benzamide](/img/structure/B3006014.png)